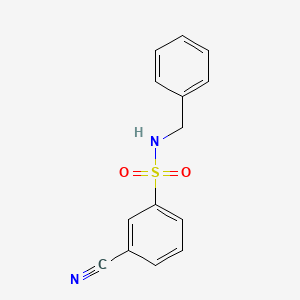

N-benzyl-3-cyanobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-cyanobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c15-10-13-7-4-8-14(9-13)19(17,18)16-11-12-5-2-1-3-6-12/h1-9,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKNFGXJEKBOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization in N Benzyl 3 Cyanobenzenesulfonamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy for N-benzyl-3-cyanobenzenesulfonamide reveals distinct signals corresponding to the protons of the benzyl (B1604629) group and the two separate aromatic rings. The benzyl group's methylene (B1212753) protons (CH₂) typically appear as a doublet, due to coupling with the adjacent N-H proton, in the range of δ 4.0-5.0 ppm. researchgate.netnih.gov The five protons of the benzyl ring's phenyl group usually resonate in the δ 7.2-7.4 ppm region, often as a complex multiplet. rsc.orgchemicalbook.com

The protons on the 3-cyanobenzenesulfonamide (B1586257) ring are subject to the electron-withdrawing effects of both the sulfonyl (-SO₂-) and cyano (-CN) groups, which causes them to appear further downfield compared to the benzyl ring protons. The protons ortho and para to the strongly withdrawing sulfonyl group will be the most deshielded. The expected signals would appear in the δ 7.5-8.2 ppm range as distinct multiplets, with coupling patterns determined by their positions relative to one another. nih.govspectrabase.com The N-H proton of the sulfonamide group is expected to appear as a broad singlet or a triplet, with its chemical shift being variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Methylene (-CH₂-) | 4.0 - 5.0 | d (doublet) |

| Benzyl Aromatic (-C₆H₅) | 7.2 - 7.4 | m (multiplet) |

| 3-Cyanophenyl Aromatic (-C₆H₄CN) | 7.5 - 8.2 | m (multiplet) |

| Sulfonamide (-SO₂NH-) | Variable | br s (broad singlet) or t (triplet) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, the benzylic carbon (-CH₂-) is expected to produce a signal around δ 44-58 ppm. researchgate.netrsc.org

The carbons of the two aromatic rings will resonate in the typical aromatic region of δ 120-145 ppm. The carbon atom attached to the cyano group (C-CN) and the carbon attached to the sulfonamide group (C-SO₂) are quaternary and will typically show weaker signals. The cyano group itself (-C≡N) has a characteristic chemical shift in the δ 115-125 ppm range. nih.gov The various aromatic carbons can be distinguished based on their electronic environment, influenced by the attached functional groups. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Methylene (-CH₂-) | 44 - 58 |

| Cyano (-C≡N) | 115 - 125 |

| Aromatic Carbons (C-H, C-C) | 120 - 145 |

| Quaternary Aromatic Carbons (C-S, C-CN) | 130 - 150 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. nih.govacgpubs.org These methods are highly effective for assessing the purity of this compound and for identifying any impurities, such as unreacted starting materials or byproducts from its synthesis. acs.orgusda.gov

In a typical LC-MS analysis, the compound is separated from other components on a chromatographic column before being introduced into the mass spectrometer. researchgate.net This allows for the individual analysis of each component, providing both retention time from the LC and mass data from the MS. nih.gov GC-MS can also be employed, though sulfonamides may require derivatization to increase their volatility for gas-phase analysis. researchgate.netresearchgate.net The resulting mass spectra for the main peak can confirm the identity of the product, while other peaks can be analyzed to identify impurities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). lcms.cz This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₁₄H₁₂N₂O₂S. HRMS can confirm this by measuring the exact mass of the molecular ion, [M+H]⁺, which is calculated to be 285.0692. Finding an experimental mass that matches this theoretical value provides strong evidence for the correct structure. rsc.org

Furthermore, tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns. Aromatic sulfonamides are known to undergo a unique rearrangement and elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. acs.orgnih.gov Other common fragments would likely include the benzyl cation (m/z 91) and ions corresponding to the cyanobenzenesulfonyl moiety.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

The most distinct peak would be from the cyano group (C≡N), which exhibits a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. nist.gov The sulfonamide group gives rise to two strong, characteristic stretching vibrations for the S=O bonds, typically found near 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). researchgate.net The N-H stretch of the sulfonamide appears as a single peak around 3200-3300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching absorptions appear in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide N-H | Stretch | 3200 - 3300 | Medium |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Cyano C≡N | Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Sulfonamide S=O | Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonamide S=O | Symmetric Stretch | 1140 - 1180 | Strong |

Advanced Chromatographic Methods for Purity Assessment and Isolation

The successful synthesis of this compound necessitates the application of sophisticated chromatographic methods to isolate the target compound from unreacted starting materials, byproducts, and other impurities. Furthermore, these techniques are crucial for the quantitative determination of the purity of the final product, a critical parameter for its potential application in medicinal chemistry and materials science.

High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for the quantitative analysis of this compound. Its high resolution, sensitivity, and reproducibility make it the method of choice for determining the purity of the synthesized compound with a high degree of accuracy. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of sulfonamides, owing to the non-polar nature of many of these compounds. researchgate.netnih.gov

In a typical RP-HPLC setup for analyzing this compound, a C18 or C8 stationary phase is employed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the differential partitioning of the analyte and impurities between the non-polar stationary phase and the polar mobile phase. nih.gov The retention time of this compound is influenced by several factors, including the exact composition of the mobile phase, its pH, and the column temperature.

The quantitative determination of purity is achieved by integrating the peak area of this compound and comparing it to the total area of all observed peaks. The use of a suitable internal or external standard can further enhance the accuracy of the quantification. Diode-array detection (DAD) or UV-Vis detectors are commonly used to monitor the elution of the compound, typically at a wavelength where the benzenesulfonamide (B165840) chromophore exhibits maximum absorbance. sielc.com

Table 1: Illustrative HPLC Parameters for the Analysis of N-benzyl-benzenesulfonamide Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~ 8.5 min |

This data is representative and may require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) is an invaluable and rapid technique for the qualitative monitoring of the progress of the synthesis of this compound. nsf.govrsc.org It allows the chemist to quickly assess the consumption of starting materials and the formation of the desired product and any byproducts. nih.gov TLC is performed on a plate coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel.

For monitoring the reaction to form this compound, a small aliquot of the reaction mixture is spotted onto the TLC plate alongside the starting materials (3-cyanobenzenesulfonyl chloride and benzylamine). The plate is then developed in a chamber containing a suitable mobile phase, which is typically a mixture of non-polar and polar organic solvents. The choice of the eluent system is critical for achieving good separation. A common solvent system for sulfonamides is a mixture of chloroform (B151607) and methanol or n-hexane and ethyl acetate. nih.govnih.gov

After the solvent front has moved up the plate, the separated spots are visualized. This is often achieved under UV light (at 254 nm), where aromatic compounds like this compound will appear as dark spots. usda.gov Specific staining reagents can also be used for visualization. tandfonline.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and can be used for preliminary identification.

Table 2: Representative TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Chloroform:Methanol (95:5 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf (Product) | ~ 0.6 |

| Expected Rf (Starting Material) | Benzylamine: ~0.1, 3-cyanobenzenesulfonyl chloride: ~0.8 |

Rf values are approximate and can vary based on the specific conditions.

Structure Activity Relationship Sar Studies of N Benzyl 3 Cyanobenzenesulfonamide Analogues

Impact of N-Benzyl Substituent Variations on Biological Activity

The N-benzyl group is a common protecting group for amines in organic synthesis due to the ease of its removal. sioc-journal.cn However, in the context of N-benzyl-3-cyanobenzenesulfonamide analogues, this group is an integral part of the pharmacophore and its substitution pattern significantly influences biological activity.

Systematic exploration of the N-benzyl moiety has revealed that both the nature and position of substituents on the benzyl (B1604629) ring can dramatically alter the compound's interaction with its biological target. For instance, in a series of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide derivatives, comprehensive in vitro and in vivo testing led to the identification of a highly selective kappa opioid receptor (KOR) ligand. nih.gov This highlights the importance of the benzyl group in achieving specific receptor interactions.

Furthermore, the flexibility and size of the substituent on the N-benzyl group can be critical. Studies on other benzenesulfonamide (B165840) derivatives have shown that increasing the linker length of benzylic analogues can lead to significant improvements in inhibitory activity. nih.gov For example, a C2-benzyloxy analogue exhibited a four-fold increase in potency compared to a simple phenyl substituent. nih.gov Conversely, modifications that introduce steric hindrance, such as N-methylation in combination with an N-acetyl group, can lead to inactive compounds, likely due to conformational changes that disrupt optimal binding. mdpi.com

The following table summarizes the impact of various N-benzyl substituents on the biological activity of benzenesulfonamide analogues, drawing from studies on related compounds.

| N-Benzyl Substituent | Observed Impact on Biological Activity | Reference Compound Class |

|---|---|---|

| Unsubstituted Benzyl | Baseline activity, serves as a starting point for modifications. | General Benzenesulfonamides |

| Substituted Benzyl (e.g., chloro, methoxy) | Can significantly enhance selectivity and potency for specific targets like the kappa opioid receptor. nih.gov | N'-benzyl-3-chlorobenzenesulfonamide derivatives nih.gov |

| Benzyloxy (O-linked) | Increased inhibitory activity, suggesting the importance of linker length and flexibility. nih.gov | 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids nih.gov |

| N-Methylated Benzyl | Can lead to inactivity, possibly due to induced conformational changes. mdpi.com | Substituted Aryl Benzylamines mdpi.com |

Significance of the Cyano Group Position and its Metabolic or Bioisosteric Modifications

The cyano (-CN) group is a key functional group in many pharmaceuticals, often acting as a hydrogen bond acceptor or an electron-withdrawing group to modulate the electronic properties of the molecule. nih.gov In this compound, the position and nature of this group are critical for its biological function.

The linear geometry of the cyano group allows it to fit into specific steric spaces within a target's active site, contributing to selectivity. nih.gov Its electron-withdrawing nature can influence the pKa of the sulfonamide group, which is often crucial for binding to metalloenzymes like carbonic anhydrases.

Bioisosteric replacement of the cyano group is a common strategy to improve pharmacokinetic properties or to explore alternative binding interactions. For instance, replacing the cyano group with other functionalities can alter the molecule's polarity and hydrogen bonding capacity. The N-cyano sulfilimine group has been explored as a potential bioisostere for the amide bond, demonstrating that such modifications can yield potent analogues. rsc.org

Research on nitrile-containing pharmaceuticals has shown that the cyano group can directly interact with residues in the active site of a target protein. For example, in some inhibitors, the nitrile group is involved in hydrogen bonding networks, either directly with amino acid residues or indirectly through water molecules. nih.gov The replacement of the cyano group with a halogen, such as iodine, has in some cases resulted in equipotent compounds, suggesting that polarizability and size can be as important as hydrogen bonding capability in certain contexts. nih.gov

| Modification | Impact on Biological Activity | Rationale |

|---|---|---|

| Positional Isomers (e.g., 2-cyano, 4-cyano) | Alters the electronic and steric profile, potentially affecting binding affinity and selectivity. | The position of the electron-withdrawing cyano group influences the overall electronic distribution of the phenyl ring. |

| Bioisosteric Replacement (e.g., with halogens, acetylenes) | Can maintain or improve activity by mimicking the size, shape, and electronic properties of the cyano group. nih.gov | Allows for fine-tuning of physicochemical properties like lipophilicity and metabolic stability. |

| Replacement with Hydrogen Bond Donors/Acceptors | Can explore different interactions within the binding pocket. | Investigates the necessity of the cyano group's specific electronic and steric features. |

Influence of Substituents on the Benzenesulfonamide Phenyl Ring

The benzenesulfonamide scaffold is a well-established pharmacophore, particularly for inhibitors of carbonic anhydrases. nih.govacs.org Substituents on the phenyl ring of this scaffold play a crucial role in determining the potency and isoform selectivity of the inhibitor.

The primary sulfonamide group (SO2NH2) is essential for the canonical binding mode to the zinc ion in the active site of carbonic anhydrases. However, the substitution pattern on the attached phenyl ring dictates the interactions with the surrounding amino acid residues, which vary between different isoforms of the enzyme. nih.gov

The position of the substituents is also critical. A para-substituted amino group on the benzene (B151609) ring is often crucial for the activity of sulfonamide drugs. youtube.com Modifications at different positions can orient the molecule differently within the binding site, leading to altered selectivity profiles. For example, structural studies have demonstrated that residues at specific positions within the active site of carbonic anhydrases dictate the positional binding and affinity of inhibitors, while the "tail" groups, which are influenced by the substitution on the phenyl ring, modulate isoform specificity. nih.govresearchgate.net

The following table provides examples of how different substituents on the benzenesulfonamide phenyl ring can affect biological activity.

| Substituent | Position | General Impact on Activity | Example Target Class |

|---|---|---|---|

| Amino (-NH2) | para (4-position) | Often essential for antibacterial activity in classical sulfonamides. youtube.com | Dihydropteroate synthase |

| Methoxy (-OCH3) | para (4-position) | Can be beneficial for inhibitory activity against certain carbonic anhydrase isoforms. rsc.org | Carbonic Anhydrase IX rsc.org |

| Chloro (-Cl) | meta (3-position) | Can enhance selectivity for specific receptor subtypes. nih.gov | Kappa Opioid Receptor nih.gov |

| Guanidino | para (4-position) | Can result in enhanced efficiency and selectivity for certain carbonic anhydrase isoforms. tandfonline.com | Carbonic Anhydrase VII tandfonline.com |

Exploration of Stereochemical Configuration and its Effects on Potency and Selectivity

Stereochemistry is a critical determinant of a drug's biological activity, influencing both its potency and selectivity. For analogues of this compound that contain chiral centers, the spatial arrangement of atoms can lead to significant differences in how the molecule interacts with its biological target.

Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological profiles. One enantiomer may be significantly more potent than the other, or they may even have different biological activities altogether. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For example, in a series of conformationally restricted analogues of kappa opioid receptor agonists, the separation of racemates into individual enantiomers revealed that one enantiomer had high affinity and acted as a full agonist, while the other was significantly less potent. This highlights the importance of stereochemistry in achieving the desired pharmacological effect.

Similarly, in the development of κ-agonists containing a hydroxypyrrolidine ring, the (S)-configured isomer was identified as a potent and highly selective agonist, demonstrating the critical role of a specific stereochemical configuration.

Future Directions and Emerging Research Avenues for N Benzyl 3 Cyanobenzenesulfonamide

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of sulfonamides, including N-benzyl-3-cyanobenzenesulfonamide, is undergoing a paradigm shift towards more environmentally benign and sustainable methods. Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents. Modern green chemistry approaches focus on minimizing waste, reducing energy consumption, and utilizing safer chemicals.

Key innovations include:

Aqueous Media Synthesis: A significant advancement is the development of synthetic protocols that use water as the solvent. rsc.orgmdpi.com One such method describes the synthesis of sulfonamides in an aqueous medium under dynamic pH control, using equimolar amounts of the starting materials and avoiding organic bases. rsc.org Product isolation is simplified to filtration after acidification, leading to excellent yields and purity without extensive purification. rsc.org

Solvent-Free and Alternative Solvents: Mechanochemistry, which involves reactions conducted in the absence of bulk solvents, presents a highly efficient and eco-friendly alternative. researchgate.net Additionally, the use of sustainable solvents like ethanol, glycerol, and deep eutectic solvents (DES) is being explored to replace conventional volatile organic compounds. researchgate.net

Catalyst-Free and Efficient Catalysis: Researchers are developing methods that proceed under mild, catalyst-free conditions. For instance, a one-pot synthesis of 3-hydroxy-2-pyrrolidone derivatives has been achieved through the oxidation of benzylamines in aqueous ethanol without a catalyst, highlighting a high atom economy and a low E-factor (a measure of waste generated). researchgate.net Other approaches focus on novel catalysts that enable efficient reactions under environmentally friendly conditions, such as using copper ligand-to-metal charge transfer for the one-pot synthesis of sulfonamides from unactivated acids and amines. acs.org

Table 1: Emerging Green Chemistry Strategies for Sulfonamide Synthesis

| Strategy | Description | Key Advantages |

|---|---|---|

| Aqueous Synthesis | Utilizes water as the reaction solvent, often with pH control to drive the reaction. rsc.orgmdpi.com | Environmentally benign, eliminates hazardous organic solvents, simplifies product isolation. |

| Mechanochemistry | Solvent-free reactions conducted by grinding or milling solid reactants. researchgate.net | High efficiency, reduced waste, avoids solvent-related issues. |

| Alternative Solvents | Employs sustainable solvents like glycerol, ethanol, or Deep Eutectic Solvents (DES). researchgate.net | Lower toxicity, biodegradability, reduced environmental impact. |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for a catalyst. researchgate.net | Avoids metal contamination, simplifies purification, reduces cost. |

| Novel Catalysis | Development of efficient catalysts that operate under mild and green conditions. acs.orgorganic-chemistry.org | High yields, operational simplicity, good atom economy. |

Discovery of Novel Biological Targets and Therapeutic Applications

While sulfonamides are historically known as antibacterial agents that target dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria, research is uncovering a much broader range of biological targets. researchgate.net This opens up new therapeutic possibilities for this compound beyond antimicrobial applications.

Potential novel targets and applications include:

Anticancer Agents: Certain benzenesulfonamide (B165840) derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment. nih.govresearchgate.netsemanticscholar.org Selective inhibition of CA IX is a promising strategy for developing novel antiproliferative agents. researchgate.netsemanticscholar.org

Neurological Disorders: Carbonic anhydrase isoforms are also implicated in neurological conditions. The development of specific CA inhibitors could offer new treatments for diseases like epilepsy and neuropathic pain. google.com

Alzheimer's Disease: Structurally related N-benzyl carboxamide and isoquinoline derivatives have been investigated as multi-target inhibitors for enzymes implicated in Alzheimer's disease, such as monoamine oxidase (MAO) and cholinesterases. nih.gov This suggests a potential avenue for designing sulfonamide-based compounds for neurodegenerative diseases.

Bacterial Cell Division Inhibitors: Beyond the folate pathway, some N-benzyl sulfonamide-containing compounds have been found to inhibit bacterial cell division, potentially by targeting proteins like FtsZ, the prokaryotic analog of tubulin. researchgate.net This represents a novel antibacterial mechanism that could be effective against resistant strains.

Integration of Advanced Computational Design with Experimental Validation

The convergence of computational chemistry and experimental biology is accelerating the drug discovery process. In silico methods allow for the rational design and virtual screening of vast libraries of compounds, identifying promising candidates for synthesis and testing. fums.ac.ir This integrated approach is highly applicable to the optimization of this compound.

The workflow typically involves:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific protein target. For instance, researchers use docking to evaluate how novel sulfonamide derivatives fit into the active site of target enzymes like protein kinases or carbonic anhydrases. frontiersin.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity, guiding the design of new molecules with improved potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a drug-target complex over time, helping to understand the stability of the interaction and the conformational changes that may occur. fums.ac.ir

Synthesis and In Vitro Validation: The most promising candidates identified through computational screening are then synthesized. Their biological activity is subsequently tested experimentally, for example, through enzyme inhibition assays, to validate the in silico predictions. frontiersin.org This iterative cycle of design, prediction, synthesis, and testing allows for the rapid optimization of lead compounds. fums.ac.ir

Strategies for Overcoming Resistance Mechanisms at the Molecular Level

The clinical utility of sulfonamides has been challenged by the widespread emergence of bacterial resistance. biorxiv.org A deep understanding of the molecular basis of resistance is crucial for designing new compounds that can evade these mechanisms.

The primary mechanisms of sulfonamide resistance are:

Target Modification: Mutations in the bacterial folP gene can alter the structure of the DHPS enzyme, reducing its affinity for sulfonamide drugs while maintaining its function with the natural substrate, p-aminobenzoic acid (pABA). dtic.milbiorxiv.org

Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3). biorxiv.orgspringernature.com These genes encode for highly resistant, alternative DHPS enzymes that are intrinsically insensitive to sulfonamides. biorxiv.orgrupahealth.com Structural studies have revealed that these resistant enzymes possess a modified pABA-binding site, often involving the insertion of a Phe-Gly sequence, which allows them to discriminate between pABA and sulfonamides. biorxiv.orgrepec.org

Strategies to overcome this resistance include:

Structure-Based Drug Design: Leveraging the detailed crystal structures of resistant Sul enzymes, new sulfonamide analogs can be designed to bind effectively to the modified active sites. biorxiv.org The goal is to create inhibitors that can overcome the steric hindrance or altered electronic environment that confers resistance.

Targeting Alternative Pathways: Developing inhibitors for other essential bacterial pathways circumvents DHPS-based resistance entirely. ftloscience.com For example, targeting different enzymes in the folate pathway or essential processes like cell division provides an alternative strategy. researchgate.netftloscience.com

Combination Therapy: Using sulfonamides in conjunction with inhibitors of other bacterial targets can create a synergistic effect. For example, combining a sulfonamide with a dihydrofolate reductase inhibitor blocks two sequential steps in the same pathway, making it more difficult for resistance to develop. ftloscience.com

Table 2: Molecular Resistance Mechanisms and Counter-Strategies

| Resistance Mechanism | Molecular Basis | Strategy to Overcome |

|---|---|---|

| Target Modification | Point mutations in the folP gene alter the DHPS active site, reducing drug binding affinity. biorxiv.org | Design novel sulfonamides that can accommodate the mutated active site or bind with higher affinity. |

| Acquisition of sul Genes | Plasmids carry genes (sul1, sul2) for alternative, highly resistant DHPS enzymes with modified substrate-binding regions. biorxiv.orgrepec.org | Structure-based design of inhibitors that can effectively bind to the altered active sites of Sul1/Sul2 enzymes. |

| Metabolic Bypass | Bacteria may develop alternative biochemical pathways to circumvent the blocked step. ftloscience.com | Inhibit enzymes in the alternative pathway or use combination therapy to block multiple targets. ftloscience.com |

| Drug Efflux | Active transport pumps remove the sulfonamide drug from the bacterial cell. nih.gov | Develop efflux pump inhibitors (EPIs) to be used as adjuvants, restoring drug efficacy. nih.gov |

Application of Multi-omics Technologies for Deeper Mechanistic Understanding

A systems biology approach, integrating various "omics" technologies, offers a holistic view of a drug's effect on an organism. nih.govembl.de Rather than focusing on a single target, multi-omics analysis—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive understanding of the mechanism of action, identify off-target effects, and uncover novel biomarkers for this compound. nashbio.comnih.gov

Potential applications include:

Target Identification and Validation: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with the compound, novel biological targets can be identified and validated. nashbio.comnih.gov

Mechanism of Action Elucidation: Metabolomics, the study of small molecule metabolites, can reveal how the compound alters cellular metabolic pathways. mdpi.com This can confirm the on-target effect (e.g., disruption of the folate pathway) and uncover unexpected off-target metabolic consequences.

Understanding Drug Resistance: A multi-omics approach can compare sensitive and resistant bacterial strains to identify the full spectrum of changes—from genomic mutations to alterations in protein expression and metabolic rewiring—that contribute to resistance. drugtargetreview.com This provides a richer understanding beyond just the primary resistance gene.

Toxicity Profiling: By observing the global changes in a biological system upon drug exposure, potential toxicities and adverse drug reactions can be predicted early in the drug development process. nih.gov This systems-level view helps to build more accurate predictive models of drug safety and efficacy. aacrjournals.orgnih.gov

The integration of these advanced multi-omics technologies will be instrumental in fully characterizing the biological impact of this compound, paving the way for more targeted and effective therapeutic applications. biocompare.com

Q & A

Q. What are the common synthetic routes for N-benzyl-3-cyanobenzenesulfonamide, and how are intermediates purified?

Methodological Answer: A typical synthesis involves coupling reactions between sulfonyl chlorides and benzylamines. For example, sulfonamide formation may use 3-cyanobenzenesulfonyl chloride and N-benzylamine in dichloromethane with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) at 0°C . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization using solvents like petroleum ether and ethyl acetate . Yield optimization requires precise stoichiometry and temperature control.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : and NMR confirm substituent positions and electronic environments. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters () resolve bond lengths and angles, critical for structural validation .

Q. How do solubility properties of this compound influence solvent selection for reactions?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the sulfonamide’s polarity, while non-polar solvents (e.g., dichloromethane) are preferred for coupling reactions to minimize side products . Pre-screening via Hansen solubility parameters ensures compatibility with reaction conditions.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological targets like NLRP3 inflammasome inhibition?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at the benzene ring’s para position to enhance binding affinity. Compare inhibitory activity via IC assays .

- Bioisosteric replacement : Replace the benzyl group with heterocycles (e.g., pyridinyl) to improve metabolic stability while maintaining potency .

Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?

Methodological Answer:

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., sulfonyl group) prone to nucleophilic attack .

- Molecular docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) to predict binding modes and guide synthetic modifications .

Q. What advanced analytical techniques address challenges in characterizing low-crystallinity derivatives?

Methodological Answer:

- Dynamic NMR : Resolve conformational equilibria in solution when X-ray crystallography fails .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas for amorphous derivatives using electrospray ionization (ESI) or MALDI-TOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.